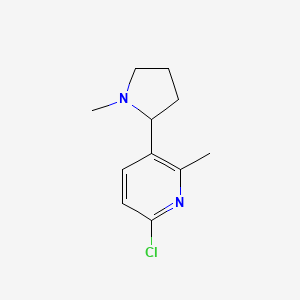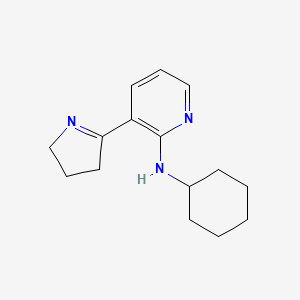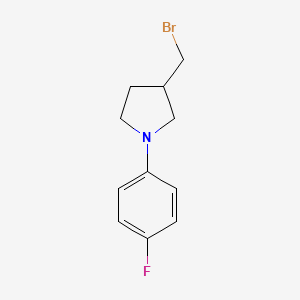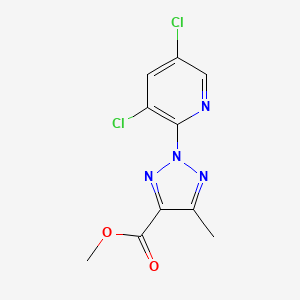
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position of the pyridine ring, and a phenyl group attached to the methanone moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-bromo-5-methylpyridin-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher efficiency and yield, often incorporating automated systems for reaction monitoring and product purification .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exhibiting anticancer or antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone: Unique due to the presence of both bromine and methyl groups on the pyridine ring.
(6-Chloro-5-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(6-Bromo-5-ethylpyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics .
Eigenschaften
Molekularformel |
C13H10BrNO |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
(6-bromo-5-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10BrNO/c1-9-7-11(8-15-13(9)14)12(16)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
TXHYKIRCVFSWGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Br)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)


